(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate
Overview
Description
“(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate” is also known as FTY720 . It is an oral sphingosine-1-phosphate receptor modulator that is under development for the treatment of multiple sclerosis (MS) .
Synthesis Analysis
FTY720 is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P . The synthesis process is safe and commercially feasible for large-scale synthesis .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate” is complex. It has a molecular formula of C14H23O4P .Chemical Reactions Analysis
The drug is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P . This phosphorylation process is a key chemical reaction in the mechanism of action of this compound.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 432.4±38.0 °C at 760 mmHg, and a flash point of 215.3±26.8 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Application in Immunology & Inflammation
Summary of the Application
“(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate” is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs . It is phosphorylated by sphingosine kinases in vivo, and then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors .
Methods of Application or Experimental Procedures
The compound is phosphorylated by sphingosine kinases in vivo to form its active metabolite . It then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5), with IC50 values of 0.2-6 nM .
Results or Outcomes Obtained
The compound causes internalization of S1P1 on lymphocytes, abrogating S1P-dependent egress of lymphocytes from lymphoid organs . It also enhances endothelial barrier function, stimulates the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1, and inhibits cytosolic phospholipase A2 activity .
Application in Neurodegenerative Disorders
Summary of the Application
“(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate” is also known as FTY720-P, which is a sphingosine 1-phosphate (S1PR) receptor agonist and immunomodulatory agent . It has been found to have potential applications in the treatment of neurodegenerative disorders, such as Multiple Sclerosis .
Methods of Application or Experimental Procedures
The compound acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5), with IC50 values of 0.2-6 nM . It is the active metabolite of FTY720 .
Results or Outcomes Obtained
The compound has shown potential in the treatment of Multiple Sclerosis, a neurodegenerative disorder . However, more research is needed to fully understand its effects and potential benefits in this area.
Application in Transplantation Medicine
Summary of the Application
“(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate” is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .
Results or Outcomes Obtained
The compound causes internalization of S1P1 on lymphocytes, abrogating S1P-dependent egress of lymphocytes from lymphoid organs . This results in the prolongation of allograft transplant survival .
Safety And Hazards
Future Directions
FTY720 is currently under development for the treatment of multiple sclerosis (MS). Its effectiveness is likely due to a culmination of mechanisms involving reduction of autoreactive T cells, neuroprotective influence of FTY720-P in the CNS, and inhibition of inflammatory mediators in the brain . Future research will likely focus on these areas to further understand and improve the drug’s efficacy.
properties
IUPAC Name |
[(2S)-2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQMZRZONPRMOX-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)NC[C@@H](COP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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